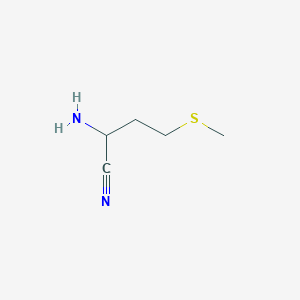

2-Amino-4-(methylthio)butanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-(methylthio)butanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2S and its molecular weight is 130.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Methionine Production

Overview

2-Amino-4-(methylthio)butanenitrile is primarily utilized as an intermediate in the synthesis of methionine, an essential amino acid crucial for various biological functions. The compound can be hydrolyzed to produce methionine through several methods, which are being optimized for efficiency and yield.

Hydrolysis Methods

Recent patents have outlined methods for producing methionine from this compound using different hydrolysis conditions. One notable method involves contacting the compound with water in the presence of a cerium oxide catalyst, which significantly enhances the yield of methionine. This process can be performed under varying temperature and pressure conditions, typically between 0 to 300°C and at pressures ranging from 0.1 MPa to 2 MPa .

Table 1: Comparison of Hydrolysis Conditions for Methionine Production

| Method | Catalyst Used | Temperature Range (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|---|

| Method A | Cerium Oxide | 50 - 110 | 0.2 - 0.5 | High |

| Method B | Strong Base | Variable | Atmospheric | Moderate |

Therapeutic Potential

Biochemical Research

The compound's structure and properties suggest potential applications in biochemical research, particularly in studies related to amino acid metabolism and the synthesis of thiol-containing compounds. Its role as a precursor to homocysteine thiolactone has been explored in prebiotic chemistry contexts, indicating its significance in understanding early biochemical pathways .

Case Study: Homocysteine Thiolactone Formation

Research has demonstrated that this compound may serve as a precursor for homocysteine thiolactone under specific conditions mimicking prebiotic environments. This finding has implications for understanding the origins of life and the evolution of metabolic pathways .

Industrial Applications

Agricultural Use

Methionine synthesized from this compound is widely used in animal feed as a nutritional supplement. This application is crucial for enhancing growth rates and overall health in livestock, making it an important compound in agricultural biotechnology.

Propriétés

Formule moléculaire |

C5H10N2S |

|---|---|

Poids moléculaire |

130.21 g/mol |

Nom IUPAC |

2-amino-4-methylsulfanylbutanenitrile |

InChI |

InChI=1S/C5H10N2S/c1-8-3-2-5(7)4-6/h5H,2-3,7H2,1H3 |

Clé InChI |

MWLKEJXYXYRWIH-UHFFFAOYSA-N |

SMILES canonique |

CSCCC(C#N)N |

Synonymes |

2-amino-4-methylthiobutanenitrile |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.